3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid
CAS No.: 1261365-69-8
Cat. No.: VC2661221
Molecular Formula: C15H11IN2O4S
Molecular Weight: 442.2 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1261365-69-8 |
---|---|
Molecular Formula | C15H11IN2O4S |
Molecular Weight | 442.2 g/mol |
IUPAC Name | 1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
Standard InChI | InChI=1S/C15H11IN2O4S/c1-9-7-11-12(16)13(15(19)20)18(14(11)17-8-9)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,20) |
Standard InChI Key | RSGIKNFXDNJRSJ-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(N=C1)N(C(=C2I)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Canonical SMILES | CC1=CC2=C(N=C1)N(C(=C2I)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
Introduction
Chemical Structure and Properties
Structural Features
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid features a fused bicyclic structure containing both pyrrole and pyridine rings, forming the pyrrolo[2,3-b]pyridine core. This heterocyclic scaffold is functionalized with four key groups that define its chemical identity:
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An iodine atom at position 3 of the pyrrole ring
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A methyl group at position 5 of the pyridine ring
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A phenylsulfonyl group attached to the nitrogen at position 1
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A carboxylic acid group at position 2 of the pyrrole ring
The presence of these functional groups creates a unique electronic distribution and steric arrangement that influences the compound's chemical behavior and biological interactions. The pyrrolo[2,3-b]pyridine core provides a rigid scaffold that positions these functional groups in specific spatial orientations, contributing to the compound's ability to interact with various biological targets.
Physical and Chemical Properties
The physical and chemical properties of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁IN₂O₄S |
Molecular Weight | 442.2 g/mol |
CAS Number | 1261365-69-8 |
Appearance | White to off-white powder |
Purity | Typically ≥95% (commercial grade) |
Storage Conditions | Room temperature |
These physical properties are derived from analytical data reported in chemical databases and commercial sources . The compound's relatively high molecular weight and complex structure influence its solubility characteristics and chemical reactivity. The carboxylic acid group contributes to its acidic properties and hydrogen bonding capabilities, while the phenylsulfonyl group enhances its binding affinity to certain molecular targets. The iodine atom, being a good leaving group, makes the compound potentially reactive in various chemical transformations.
Molecular Identifiers
For precise identification in chemical databases and literature, the compound is associated with several standardized molecular identifiers:
Identifier Type | Value |
---|---|
IUPAC Name | 1-(benzenesulfonyl)-3-iodo-5-methylpyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI | InChI=1S/C15H11IN2O4S/c1-9-7-11-12(16)13(15(19)20)18(14(11)17-8-9)23(21,22)10-5-3-2-4-6-10/h2-8H,1H3,(H,19,20) |
InChIKey | RSGIKNFXDNJRSJ-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(N=C1)N(C(=C2I)C(=O)O)S(=O)(=O)C3=CC=CC=C3 |
These identifiers provide standardized ways to represent the compound in chemical databases and are essential for unambiguous identification in scientific literature and regulatory documentation .
Synthesis and Preparation
Synthetic Routes
The synthesis of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid typically involves multiple steps starting from commercially available precursors. Based on information from chemical literature and synthetic approaches for similar compounds, a general synthetic pathway can be outlined as follows :
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Formation of the pyrrolo[2,3-b]pyridine core through appropriate cyclization reactions involving pyrrole and pyridine derivatives.
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Introduction of the iodine atom at position 3 via electrophilic iodination, typically using N-iodosuccinimide as demonstrated in the synthesis of related pyrrolo[2,3-b]pyridine compounds.
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Methylation at position 5 of the pyridine ring using appropriate methylating agents like methyl iodide.
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Protection of the pyrrole nitrogen with a phenylsulfonyl group through a sulfonylation reaction using phenylsulfonyl chloride and a suitable base.
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Introduction of the carboxylic acid group at position 2 through appropriate carboxylation methods.
The specific sequence of these steps may vary depending on the starting materials and the reactivity considerations for each intermediate.
Reaction Conditions
The reaction conditions for each synthetic step must be carefully controlled to ensure optimal yields and purity. The following table summarizes typical reaction conditions based on literature reports for similar pyrrolo[2,3-b]pyridine derivatives :
Synthetic Step | Typical Reagents | Conditions | Notes |
---|---|---|---|
Iodination | N-iodosuccinimide | Room temperature, inert atmosphere | Regioselective at position 3 |
Protection of N1 | Phenylsulfonyl chloride, NaH | 0°C to room temperature | Improves reactivity for subsequent steps |
Carboxylation | Various methods | Depends on specific approach | Position 2 functionalization |
Methylation | Methyl iodide, base | Controlled temperature | Position-selective reaction |
The synthetic methodology for iodinated heterocycles often requires careful handling due to the reactivity of intermediates. For instance, in related syntheses, researchers have noted that protection of the pyrrole nitrogen is frequently necessary before certain functionalization steps to prevent side reactions .
Purification Methods
Purification of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid and its synthetic intermediates typically employs standard techniques for heterocyclic compounds:
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Column chromatography using appropriate solvent systems
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Recrystallization from suitable solvents
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Preparative HPLC for final purification to high purity (≥95%)
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Acid-base extraction techniques to isolate the carboxylic acid functionality
Commercial sources offer the compound with purity levels typically ≥95%, indicating that effective purification protocols have been established .
Applications in Scientific Research
Anticancer Activity
Research has indicated that pyrrolopyridine derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation and survival.
Investigations into the anticancer activity of pyrrolopyridine derivatives have demonstrated their ability to act on multiple biological targets:
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Inhibition of protein kinases involved in cell signaling
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Disruption of cell cycle progression in cancer cells
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Induction of apoptosis in tumor cell lines
A study focusing on the antitumor efficacy of pyrrolopyridine derivatives reported significant inhibition of growth in several cancer cell lines, including HeLa (cervical cancer) and MCF7 (breast cancer) cells, with IC50 values in the low micromolar range.
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. It may act as an inhibitor of kinases or proteases implicated in disease processes, thereby providing a basis for drug development aimed at treating conditions such as cancer or inflammatory diseases.
Related pyrrolo[2,3-b]pyridine compounds have been investigated as Janus kinase inhibitors, as indicated in patent literature, suggesting potential applications in immunomodulatory therapies . The structural features of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid, particularly the phenylsulfonyl group and iodine substituent, may contribute to its enzyme inhibitory properties through specific binding interactions with target proteins.
Agricultural Science
Research into the agricultural applications of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid suggests potential use as a pesticide or herbicide. Its unique structure may contribute to the development of novel agrochemicals that are effective against pests while being environmentally friendly.
Studies have focused on the compound's efficacy in controlling specific pests and diseases affecting crops, which could lead to more sustainable agricultural practices. For example, research has demonstrated effective control of aphid populations on crops with minimal impact on non-target species, highlighting the potential for selective pest management applications.
Material Science
In material science, the incorporation of pyrrolopyridine derivatives like 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid into polymer matrices has been explored for creating advanced materials with enhanced properties. The compound can be used as a monomer or additive to improve various characteristics of polymers:
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Thermal stability enhancement
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Mechanical strength improvement
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Electrical conductivity modification
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Development of functional materials for electronic devices and sensors
A study on polymer development demonstrated that when used as an additive, compounds with similar structures enhanced the mechanical properties of polymer composites compared to standard formulations.
Biological Activity
Mechanisms of Action
The biological activity of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid depends on its specific application and molecular targets. In biological systems, the compound may interact with specific enzymes or receptors, modulating their activity. Several potential mechanisms have been identified:
The compound's inhibitory effects on various kinases, including receptor tyrosine kinases involved in cancer signaling pathways, suggest that it may interfere with cellular signal transduction by competing for ATP binding sites or inducing conformational changes in target enzymes.
Structure-Activity Relationships
Understanding the structure-activity relationships of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid and related compounds provides valuable insights for rational drug design. Based on studies of similar compounds, several structural features appear critical for biological activity :
Structural Feature | Impact on Activity | Observations |
---|---|---|
Pyrrolo[2,3-b]pyridine Core | Essential scaffold | Provides the basic framework for biological activity |
Iodine at Position 3 | Enhances potency | Contributes to binding affinity through halogen bonding |
Phenylsulfonyl Group | Modulates selectivity | Affects binding to specific target proteins |
Carboxylic Acid at Position 2 | Influences solubility | Important for pharmacokinetic properties |
Methyl at Position 5 | Fine-tunes activity | May affect electronic distribution and binding |
Synthetic studies on pyrrolo[2,3-b]pyridine derivatives have shown that modifications at the 3-position (where iodine is located in our compound) significantly affect biological activity, particularly in enzyme inhibition assays . The iodine atom at this position may serve as a reactive site for further derivatization, allowing for the creation of compound libraries with diverse biological profiles.
Case Studies
Several research studies have investigated the biological activities of pyrrolopyridine compounds structurally related to 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid:
Study | Focus | Key Findings | Significance |
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Study A | Anticancer Activity | Demonstrated cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range | Potential as anticancer agents |
Study B | Enzyme Inhibition | Identified as a potent inhibitor of specific kinases involved in cancer signaling | Mechanism elucidation |
Study C | Anti-inflammatory Effects | Reduction in inflammatory markers (TNF-alpha, IL-6) in animal models | Therapeutic potential for inflammatory diseases |
Study D | Polymer Development | Enhanced mechanical properties when used as polymer additive | Material science applications |
These studies highlight the versatility of pyrrolopyridine compounds in various research applications, suggesting that 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid may possess similar diverse biological activities worthy of further investigation.
Comparison with Related Compounds
Structural Analogs
3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid belongs to a family of structurally related compounds. Comparing it with these analogs provides insights into structure-activity relationships and the impact of specific structural modifications:
Compound | Structural Difference | Effect on Properties/Activity |
---|---|---|
3-Iodo-5-methyl-1H-pyrrole-2-carboxylic acid | Lacks the fused pyridine ring | Altered electronic properties and binding profile |
5-Methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Lacks the iodine atom | Reduced reactivity at position 3 |
3-Iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid | Lacks the methyl group | Different electronic distribution in the pyridine ring |
3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine | Lacks phenylsulfonyl and carboxylic acid groups | Significantly different physicochemical properties |
The unsubstituted parent compound, 3-Iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine, lacks both the phenylsulfonyl and carboxylic acid groups, resulting in a simpler structure with different chemical properties . This compound serves as an important synthetic intermediate in the preparation of more complex derivatives.
Functional Group Contributions
The unique combination of these functional groups creates a distinctive chemical entity with specific reactivity patterns and biological activity profiles.
Future Research Directions
Medicinal Chemistry
The structural features and preliminary biological activities of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid suggest several promising research directions in medicinal chemistry:
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Development of more potent and selective derivatives targeting specific kinases implicated in cancer
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Exploration of anti-inflammatory applications based on observed effects on inflammatory pathways
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Investigation of structure-activity relationships to optimize pharmacokinetic properties
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Design of hybrid molecules incorporating the pyrrolo[2,3-b]pyridine scaffold with other bioactive moieties
The compound's position in chemical space makes it an interesting starting point for medicinal chemistry explorations, particularly given the established biological activities of related pyrrolo[2,3-b]pyridine compounds in enzyme inhibition .
Synthetic Methodology
Opportunities for advancing synthetic approaches to 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid and related compounds include:
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Development of more efficient and selective methods for the direct functionalization of the pyrrolo[2,3-b]pyridine core
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Exploration of greener chemistry approaches to reduce environmental impact in synthesis
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Investigation of catalytic methods for carbon-carbon bond formation at various positions of the heterocyclic scaffold
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Establishment of scalable synthetic routes for industrial production
Recent advances in heterocyclic chemistry, particularly in selective functionalization of nitrogen-containing heterocycles, provide a foundation for these synthetic methodology developments .
Material Science Applications
The potential of 3-Iodo-5-methyl-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine-2-carboxylic acid in material science applications warrants further investigation:
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Optimization of polymer additives based on this compound for specific industrial applications
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Investigation of potential electronic materials and sensor development
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Exploration of structure-property relationships in various material systems
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Development of functional materials with tailored properties based on the pyrrolopyridine scaffold
These research directions reflect the interdisciplinary potential of this compound and highlight opportunities for further scientific exploration.
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